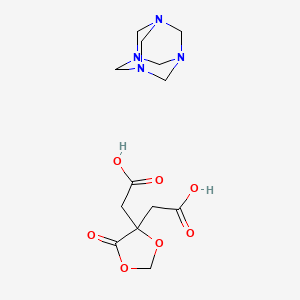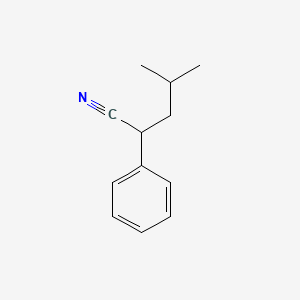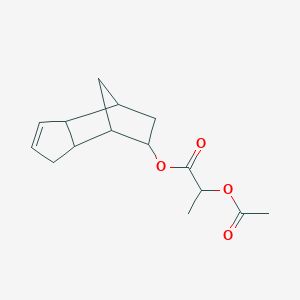![molecular formula C16H13Br2ClN2O3 B14721573 3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide CAS No. 6987-06-0](/img/structure/B14721573.png)
3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide is a complex organic compound that features multiple functional groups, including bromine, chlorine, and phenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide typically involves multiple steps:
Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(2-bromo-4-chlorophenoxy)acetyl chloride.
Hydrazide Formation: The acetyl chloride intermediate is then reacted with 4-methylbenzohydrazide in the presence of a base such as triethylamine to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-bromo-N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The hydrazide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Formation of iodinated or fluorinated derivatives.
Oxidation: Formation of corresponding acids or ketones.
Reduction: Formation of amines or alcohols.
科学的研究の応用
3-bromo-N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-bromo-N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide involves its interaction with specific molecular targets. The phenoxy and hydrazide groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
類似化合物との比較
Similar Compounds
- 3-bromo-N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-ethoxybenzohydrazide
- 4-bromo-2-(2-(3-chlorophenoxy)acetyl)carbohydrazonoylphenyl 3-methylbenzoate
Uniqueness
3-bromo-N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research.
特性
CAS番号 |
6987-06-0 |
|---|---|
分子式 |
C16H13Br2ClN2O3 |
分子量 |
476.5 g/mol |
IUPAC名 |
3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide |
InChI |
InChI=1S/C16H13Br2ClN2O3/c1-9-2-3-10(6-12(9)17)16(23)21-20-15(22)8-24-14-5-4-11(19)7-13(14)18/h2-7H,8H2,1H3,(H,20,22)(H,21,23) |
InChIキー |
DANPSQMWKUPSIS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


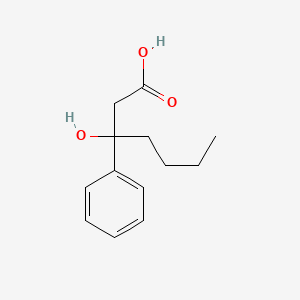
![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)
![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)
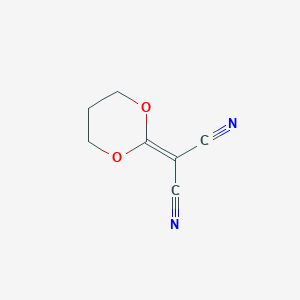

![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)

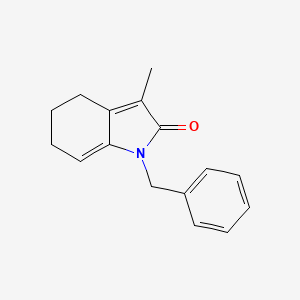


![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
